3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,2-oxazole ring attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the 1,2-oxazole ring, followed by its attachment to the benzamide core. The reaction conditions often involve the use of reagents such as thionyl chloride, which facilitates the chlorination process, and various catalysts to promote the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- 3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide
- 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2-oxazole ring. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)15-10-16(22-20-15)19-17(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,19,21) |
InChI Key |
ZMAKKYATIIHZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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